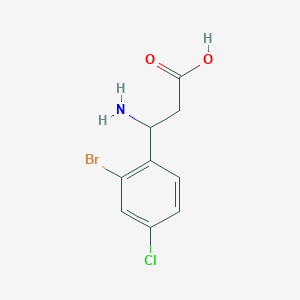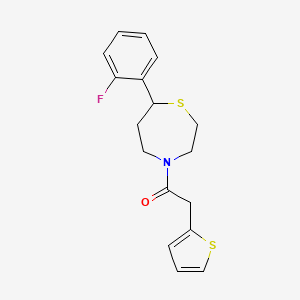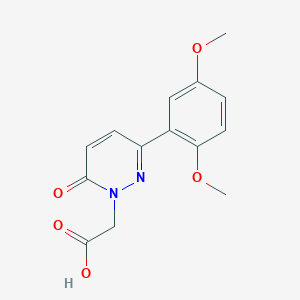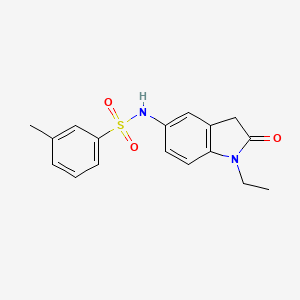![molecular formula C23H26N4O2S B2698682 2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894886-86-3](/img/structure/B2698682.png)
2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of spiro compounds is unique due to the shared atom between two rings . This shared atom forms a ‘bridge’ leading to a three-dimensional structure .Chemical Reactions Analysis
Spiro compounds can undergo various chemical reactions depending on their functional groups . For instance, a Pd-catalyzed decarboxylative strategy has been used to construct spiro [4.5]deca-6,9-dien-8-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, a related compound, 6-ethyl-3,10,10-trimethyl-4-oxaspiro [4.5]deca-1,6-diene, is reported to be a white powder with a woody floral aroma .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to 2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide often involves complex chemical reactions. For instance, Dubovtsev et al. (2016) discuss the synthesis of imidazole spiro compounds, highlighting methods that could be relevant for synthesizing similar spirocyclic compounds, including those with triazaspiro frameworks. These synthesis pathways are critical for creating compounds with potential biological activities and for further chemical studies (Dubovtsev et al., 2016).
Antiviral and Antimicrobial Activities
Compounds with similar structures have been evaluated for their biological activities, including antiviral and antimicrobial properties. For example, Apaydın et al. (2021) designed and synthesized a series of spirothiazolidinones that showed activity against the influenza A/H3N2 virus, demonstrating the potential of spirocyclic compounds in antiviral research (Apaydın et al., 2021). Similarly, compounds synthesized by Aliabadi et al. (2010) displayed cytotoxic activities against various cancer cell lines, indicating the potential application of such compounds in cancer therapy (Aliabadi et al., 2010).
Photomediated Spirocyclization
Yang et al. (2022) explored a metal- and oxidant-free route for spirocyclization, a process potentially relevant to the synthesis of compounds like this compound. This research underscores the importance of innovative synthesis methods that could apply to a wide range of spirocyclic compounds (Yang et al., 2022).
Future Directions
properties
IUPAC Name |
3-ethylsulfanyl-N-(4-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-3-30-21-20(17-7-5-4-6-8-17)25-23(26-21)13-15-27(16-14-23)22(28)24-18-9-11-19(29-2)12-10-18/h4-12H,3,13-16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMJAFZKBHMHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N=C1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2698600.png)
![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698601.png)
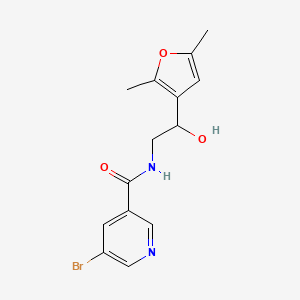
![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(cyclopropylcarbonyl)oxy]amine](/img/structure/B2698607.png)

![2-(pyridin-4-ylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2698612.png)
![2-(3,4-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2698613.png)

![2-bromo-3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2698617.png)
